N-((1-Isobutyl-1H-pyrazol-4-yl)methyl)-N-methylpiperidin-4-amine
Overview
Description
N-((1-Isobutyl-1H-pyrazol-4-yl)methyl)-N-methylpiperidin-4-amine: is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a pyrazole ring substituted with an isobutyl group and a piperidine ring substituted with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-((1-Isobutyl-1H-pyrazol-4-yl)methyl)-N-methylpiperidin-4-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring is synthesized by reacting hydrazine with a 1,3-diketone under acidic conditions.
Substitution with Isobutyl Group: The pyrazole ring is then alkylated with an isobutyl halide in the presence of a base such as potassium carbonate.
Formation of the Piperidine Ring: The piperidine ring is synthesized by cyclization of a suitable precursor, such as 1,5-diaminopentane, under acidic conditions.
Coupling of Pyrazole and Piperidine Rings: The final step involves coupling the pyrazole and piperidine rings through a nucleophilic substitution reaction, using a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, and the use of industrial-grade reagents and solvents.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-((1-Isobutyl-1H-pyrazol-4-yl)methyl)-N-methylpiperidin-4-amine can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine or pyrazole ring can be substituted with various functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted piperidine or pyrazole derivatives.
Scientific Research Applications
Chemistry: N-((1-Isobutyl-1H-pyrazol-4-yl)methyl)-N-methylpiperidin-4-amine is used as a building block in the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: In biological research, this compound is used as a ligand in the study of receptor-ligand interactions. It is also used in the development of new bioactive molecules with potential therapeutic applications.
Medicine: this compound is investigated for its potential pharmacological properties, including its activity as an analgesic, anti-inflammatory, or antitumor agent.
Industry: In the industrial sector, this compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-((1-Isobutyl-1H-pyrazol-4-yl)methyl)-N-methylpiperidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
- N-((1-Isobutyl-1H-pyrazol-4-yl)methyl)-2-methoxyethan-1-amine
- N-((1-Isobutyl-1H-pyrazol-4-yl)methyl)-1-isopropyl-4-methyl-1H-pyrazol-3-amine
- N-((1-Isobutyl-1H-pyrazol-4-yl)methyl)-1-hexanamine
Comparison: N-((1-Isobutyl-1H-pyrazol-4-yl)methyl)-N-methylpiperidin-4-amine is unique due to the presence of both a pyrazole and a piperidine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and pharmacological activity, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-methyl-N-[[1-(2-methylpropyl)pyrazol-4-yl]methyl]piperidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N4/c1-12(2)9-18-11-13(8-16-18)10-17(3)14-4-6-15-7-5-14/h8,11-12,14-15H,4-7,9-10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZFKENIYQUYRFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=C(C=N1)CN(C)C2CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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